6-Fluoro-4-hidroxicumarina

Descripción general

Descripción

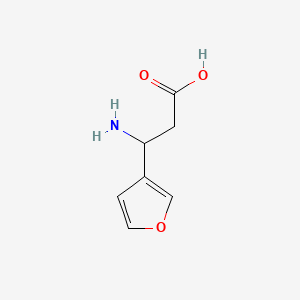

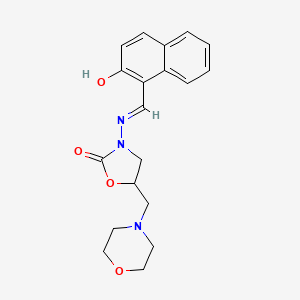

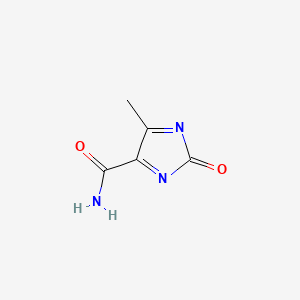

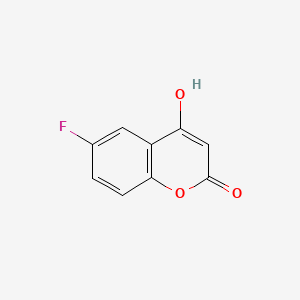

6-Fluoro-4-hydroxycoumarin is a chemical compound with the molecular formula C9H5FO3 . It has an average mass of 180.133 Da and a monoisotopic mass of 180.022278 Da .

Synthesis Analysis

6-Fluoro-4-hydroxycoumarin undergoes direct sulfanylation with thiols in water to yield corresponding 4-sulfanylcoumarins . It may also be used to synthesize chromenopyridinones .Molecular Structure Analysis

The molecular structure of 6-Fluoro-4-hydroxycoumarin consists of 9 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis

6-Fluoro-4-hydroxycoumarin has a density of 1.5±0.1 g/cm3, a boiling point of 354.0±42.0 °C at 760 mmHg, and a flash point of 167.9±27.9 °C . It has a molar refractivity of 41.3±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 116.3±3.0 cm3 .Aplicaciones Científicas De Investigación

Síntesis de 4-sulfanilcumarinas

6-Fluoro-4-hidroxicumarina se somete a sulfanilación directa con tioles en agua para producir las 4-sulfanilcumarinas correspondientes . Esta reacción es significativa en el campo de la química orgánica, ya que proporciona un método para la síntesis de 4-sulfanilcumarinas, que son intermediarios importantes en varias reacciones químicas.

Síntesis de cromenopiridinonas

This compound puede utilizarse para sintetizar cromenopiridinonas . Las cromenopiridinonas son una clase de compuestos orgánicos que se han estudiado por sus posibles aplicaciones en química medicinal debido a sus actividades biológicas.

Etiquetado fluorescente de biomoléculas

Las cumarinas, incluida la this compound, juegan un papel clave en el etiquetado fluorescente de biomoléculas . Esto es particularmente útil en el campo de la bioquímica, donde las etiquetas fluorescentes se utilizan para visualizar y rastrear el movimiento de biomoléculas en un sistema biológico.

Detección de iones metálicos

Las cumarinas también se utilizan en la detección de iones metálicos . La capacidad de las cumarinas para unirse a ciertos iones metálicos y emitir fluorescencia las hace útiles en química analítica para la detección y cuantificación de estos iones.

Detección de la polaridad del microentorno

Las propiedades de fluorescencia de las cumarinas pueden utilizarse para detectar la polaridad de un microentorno . Esto tiene aplicaciones en química física y ciencia de materiales, donde comprender la polaridad de un microentorno puede proporcionar información sobre las propiedades de los materiales.

Detección de pH

Las cumarinas pueden utilizarse para detectar los niveles de pH . La fluorescencia de las cumarinas cambia con el pH, lo que las hace útiles como indicadores de pH en varios campos, como la ciencia ambiental, la ciencia de los alimentos y la bioquímica.

Mecanismo De Acción

Target of Action

Coumarins, the class of compounds to which 6-fluoro-4-hydroxycoumarin belongs, are known to interact with various enzymes and receptors in the body .

Mode of Action

6-Fluoro-4-hydroxycoumarin undergoes direct sulfanylation with thiols in water to yield corresponding 4-sulfanylcoumarins . This reaction is likely to be facilitated by the presence of the fluorine atom at the 6th position, which may increase the electrophilicity of the coumarin nucleus, thereby promoting the sulfanylation reaction .

Biochemical Pathways

Coumarins are known to be involved in various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Coumarins are generally well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The compound’s ability to undergo sulfanylation suggests that it may form covalent bonds with thiol-containing molecules, potentially altering their function .

Action Environment

The action of 6-Fluoro-4-hydroxycoumarin can be influenced by various environmental factors. For instance, the compound’s sulfanylation reaction occurs in water, suggesting that the reaction’s efficiency may be affected by the water’s pH, temperature, and ionic strength .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

6-Fluoro-4-hydroxycoumarin has been found to undergo direct sulfanylation with thiols in water to yield corresponding 4-sulfanylcoumarins This suggests that it can interact with enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It has been found to interact with titanium oxide nanoparticles, revealing a mix of static and dynamic fluorescence quenching mechanisms . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

6-fluoro-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOYNGQUPPGRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1994-13-4 | |

| Record name | 6-Fluoro-4-hydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1994-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action of 6-fluoro-4-hydroxycoumarin derivatives as anticoagulants?

A1: While the provided research abstract does not delve into the specific mechanism of action, 6-fluoro-4-hydroxycoumarin belongs to the coumarin family. Coumarin derivatives are known to exert their anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). [] VKOR is crucial for the regeneration of vitamin K, a cofactor essential for the synthesis of various clotting factors in the liver. By inhibiting VKOR, these compounds disrupt the coagulation cascade and exert an anticoagulant effect.

Q2: Does the addition of a fluorine atom at the 6th position of 4-hydroxycoumarin impact its anticoagulant activity?

A2: While the abstract doesn't provide specific details on the structure-activity relationship, the study's title mentioning "newly synthetized 6-fluoro-4-hydroxycoumarin derivatives" suggests that the fluorine atom plays a role in modulating the compound's activity. [] Further research exploring the structure-activity relationship would be needed to determine the precise impact of the fluorine substitution on anticoagulation potency and other pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

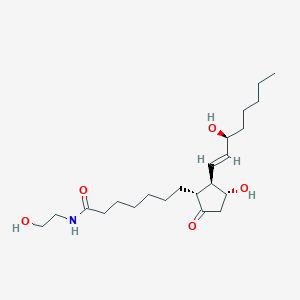

![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)

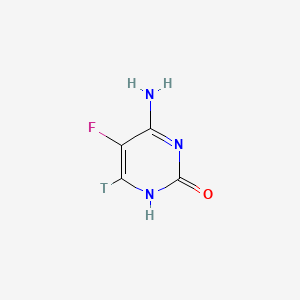

![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)